1-Cyclopropyl-3-(3-methylphenyl)thiourea
Description
1-Cyclopropyl-3-(3-methylphenyl)thiourea is a thiourea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 3-methylphenyl group attached to the other. Thioureas, in general, are sulfur-containing organic compounds with the functional group (N–C(=S)–N), known for their versatility in chemical synthesis, metal coordination, and pharmaceutical applications .
Properties
IUPAC Name |
1-cyclopropyl-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-3-2-4-10(7-8)13-11(14)12-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBPTMRJSCLQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(3-methylphenyl)thiourea typically involves the reaction of cyclopropylamine with 3-methylphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
Cyclopropylamine+3-Methylphenyl isothiocyanate→this compound
The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Potential use as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes or disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of 1-cyclopropyl-3-(3-methylphenyl)thiourea with structurally related compounds:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity and Solubility : The 3-methylphenyl group in the target compound increases lipophilicity compared to simpler derivatives like 1-methyl-3-(2-methylpropyl)thiourea, which lacks aromaticity . Conversely, polar substituents (e.g., acetyl in 3-Acetyl-1-(3-methylphenyl)thiourea) improve water solubility but may reduce membrane permeability .
- For example, the bulky quinolinylmethyl group in the compound from likely restricts orientation in receptor pockets.
Reactivity and Metal Coordination
All thiourea derivatives exhibit metal-coordinating capabilities via the thiocarbonyl sulfur and nitrogen atoms . However, substituents modulate this property:
- Halogenated derivatives (e.g., 1-(3-Chloro-2-fluorophenyl)-3-cyclopropylthiourea ) may form stronger metal complexes due to electron-withdrawing effects, enhancing Lewis acidity.
- The acetyl group in 3-Acetyl-1-(3-methylphenyl)thiourea could participate in additional hydrogen bonding or keto-enol tautomerism, altering redox behavior .
Research Findings and Structural Insights
- Crystallographic Data : The thiourea core in derivatives like 3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea adopts a planar configuration, which is critical for π-π stacking in crystal lattices and interactions with aromatic residues in proteins.
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